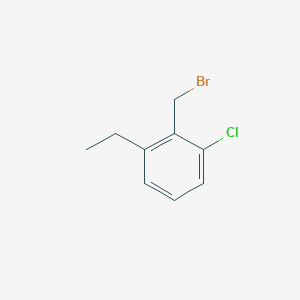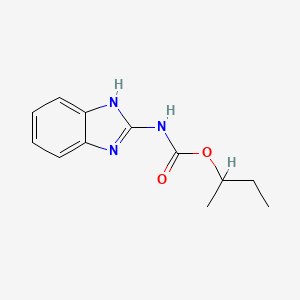
Butan-2-yl 1H-benzimidazol-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 1H-benzimidazol-2-ylcarbamate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is known for its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Butan-2-yl 1H-benzimidazol-2-ylcarbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with butan-2-yl isocyanate. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Butan-2-yl 1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group and the formation of corresponding amines and alcohols
Wissenschaftliche Forschungsanwendungen
Butan-2-yl 1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antiparasitic properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities. It is being studied for its effects on various cancer cell lines and its ability to modulate immune responses.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of Butan-2-yl 1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This disruption leads to the inhibition of cell proliferation and induces cell death through apoptosis or mitotic catastrophe. The compound’s ability to target microtubules makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Butan-2-yl 1H-benzimidazol-2-ylcarbamate can be compared with other benzimidazole derivatives such as:
Carbendazim: A widely used fungicide with similar structural features but different applications.
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Thiabendazole: Another antiparasitic compound with a broad spectrum of activity.
Methyl 1H-benzimidazol-2-ylcarbamate: A compound with similar chemical properties but different biological activities .
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzimidazole derivatives in scientific research and industry.
Eigenschaften
CAS-Nummer |
34757-61-4 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
butan-2-yl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |
InChI-Schlüssel |
ZQNCSCLUVGHLFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)NC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


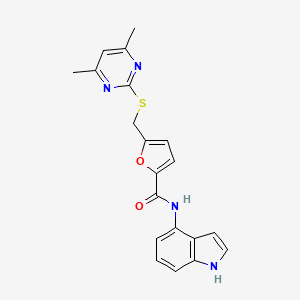
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
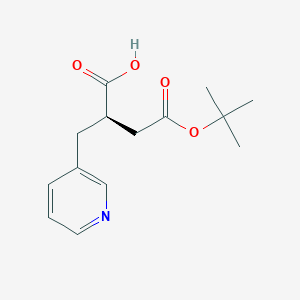
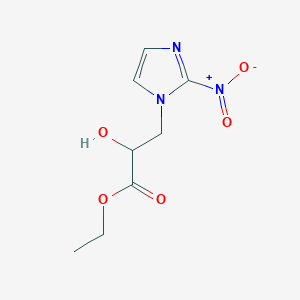
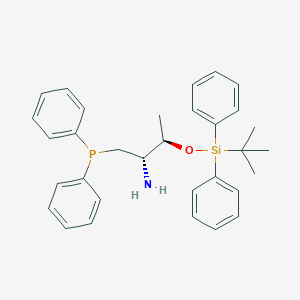
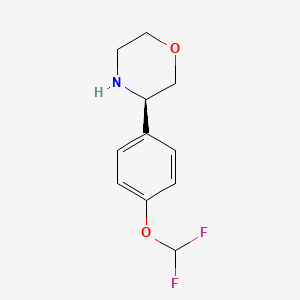
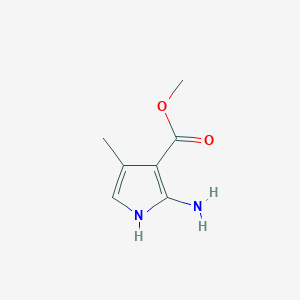
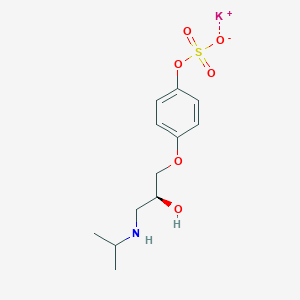

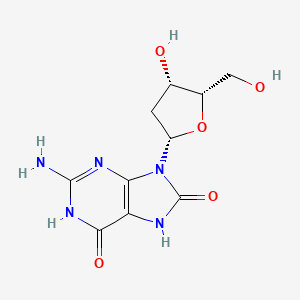
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
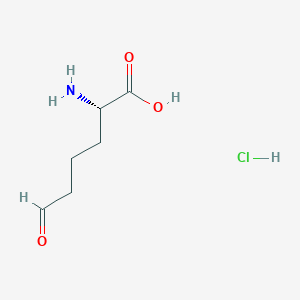
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
